molecular formula C14H15ClN4O2S2 B2762351 S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate CAS No. 868152-73-2

S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate

Cat. No.: B2762351
CAS No.: 868152-73-2
M. Wt: 370.87
InChI Key: CBYDDTRYMUHHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[[3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate is a sulfur-containing heterocyclic compound characterized by a 1,2,4-triazole core linked to a 3-chloro-4-methylanilino-oxoethyl group via a sulfanyl bridge.

Properties

IUPAC Name

S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S2/c1-8-3-4-10(5-11(8)15)16-13(21)7-23-14-17-12(18-19-14)6-22-9(2)20/h3-5H,6-7H2,1-2H3,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDDTRYMUHHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=N2)CSC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate is a synthetic compound characterized by its complex molecular structure, which includes a triazole ring and thioether functionalities. Its molecular formula is C14H15ClN4O2S2C_{14}H_{15}ClN_{4}O_{2}S_{2} with a molecular weight of approximately 370.87 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities.

Pharmacological Activities

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities. These include:

  • Antimicrobial Properties : Triazole derivatives have shown effectiveness against various bacterial and fungal strains. The presence of the triazole ring is crucial for their activity against pathogens due to its ability to inhibit enzyme functions critical for microbial survival .
  • Anticancer Activity : Several studies have reported that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Effects : Compounds similar to this compound have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureDescriptionBiological Implication
Triazole Ring Five-membered ring containing three nitrogen atomsKey for antimicrobial and anticancer activity
Chloro-Methyl Aniline Substituent that enhances lipophilicityImproves membrane penetration and bioavailability
Thioether Group Sulfur-containing functional groupContributes to antioxidant properties

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in infectious diseases .
  • Anticancer Potential : In vitro assays demonstrated that triazole derivatives could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting the compound's potential as an anticancer agent .
  • Anti-inflammatory Studies : Research focusing on inflammation models showed that triazole compounds could reduce edema and inflammatory markers in animal models, supporting their use in treating inflammatory disorders .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has indicated that compounds related to S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate exhibit promising anticancer properties. For instance, a study evaluated a series of triazole derivatives for their in vitro antitumor activity against the NCI-60 cell line panel. The most effective compound demonstrated significant cytotoxicity against various human tumor cell lines, including lung and breast cancers, with low micromolar GI50 levels ranging from 1.9 to 3.0 μM .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving the formation of thiazole and triazole rings. The structural complexity allows for the derivation of multiple analogs, each potentially exhibiting varied biological activities.

Case Studies

Case Study 1: Antitumor Efficacy
A pivotal study published in a peer-reviewed journal highlighted the synthesis of novel triazole derivatives that showed enhanced antitumor activity. The study utilized a range of human tumor cell lines to assess the cytotoxic effects of these compounds. Results indicated that modifications to the triazole structure significantly influenced their biological activity .

Case Study 2: Pharmacological Profiling
Another investigation focused on the pharmacological profiling of compounds similar to this compound. This study provided insights into the compound's potential as a therapeutic agent in oncology, emphasizing its selective toxicity towards cancer cells compared to normal cells .

Comparison with Similar Compounds

Structural Analogues from Tetrazole-Amino Acid Derivatives ()

Compounds 15f, 15g, 15h, and 15i from share core similarities with the target molecule, including thioacetate groups and heterocyclic systems. Key distinctions include:

Compound Core Heterocycle Substituents Molecular Formula Yield (%)
Target Compound 1,2,4-Triazole 3-Chloro-4-methylanilino-oxoethyl, ethanethioate C₁₄H₁₆ClN₅O₂S₂ N/A
15f () Tetrazole Benzyl, methylthio-butanyl, hydrazineyl-acetyl C₂₁H₂₉N₇O₄S 66
15i () Tetrazole Benzyl, mercapto-propanoyl, hydrazineyl-acetyl C₁₉H₂₅N₇O₅S 76

Key Observations :

  • The 3-chloro-4-methylanilino group in the target compound introduces steric and electronic effects distinct from the benzyl or mercapto-propanoyl groups in 15f/15i, which could modulate metabolic stability .

Triazolylthioacetamide Enzyme Inhibitors ()

The metallo-beta-lactamase inhibitor described in (PDB: 6KW1) contains a triazolylthioacetamide scaffold with a benzimidazol-2-ylamino group. Structural parallels and divergences include:

Feature Target Compound 6KW1 Inhibitor ()
Core Structure 1,2,4-Triazole with sulfanyl bridge 1,2,4-Triazole with thioacetamide linkage
Functional Groups Ethanethioate, chloro-methylanilino Benzimidazol-2-ylamino, benzoic acid
Biological Target Hypothesized enzyme inhibition Metallo-beta-lactamase VIM-2

Implications :

  • The benzoic acid group in 6KW1 improves aqueous solubility compared to the ethanethioate in the target compound, which may favor tissue penetration in the latter .
  • The chloro-methylanilino group in the target compound could enhance hydrophobic interactions in enzyme binding pockets, similar to the benzimidazole moiety in 6KW1 .

Ethanethioate Derivatives ()

lists S-[2-(4-chloroanilino)-2-oxoethyl] ethanethioate, which shares the ethanethioate and anilino-oxoethyl groups with the target compound but lacks the triazole ring:

Property Target Compound S-[2-(4-Chloroanilino)-2-oxoethyl] ethanethioate
Heterocycle 1,2,4-Triazole None
Substituents 3-Chloro-4-methylanilino, sulfanyl bridge 4-Chloroanilino
Molecular Complexity High (multiple functional groups) Moderate

Functional Impact :

  • The 3-chloro-4-methylanilino group in the target compound could offer enhanced steric hindrance compared to the 4-chloroanilino group, affecting binding specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.